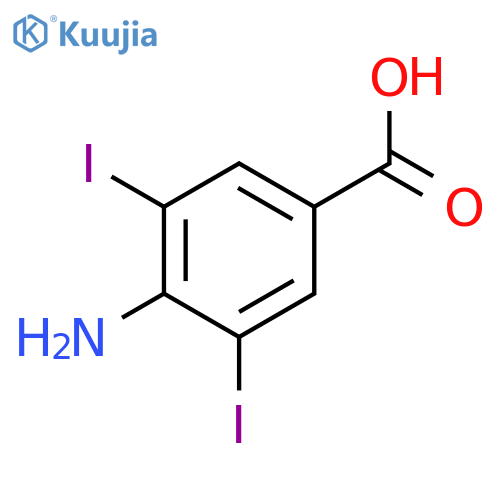

Cas no 2122-61-4 (4-Amino-3,5-diiodobenzoic acid)

2122-61-4 structure

商品名:4-Amino-3,5-diiodobenzoic acid

4-Amino-3,5-diiodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3,5-diiodobenzoic acid

- 4-Amino-3,5-diiodo-Benzoicacid

- 4-Amino-3,5-dijod-benzoesaeure

- BENZOIC ACID,4-AMINO-3,5-DIIODO

- EINECS 218-331-6

- 3,5-Diiodo-4-aminobenzoicacid

- NSC 57118

- NSC-57118

- MFCD00007684

- C7H5I2NO2

- 2122-61-4

- 3,5-Diiodo-4-aminobenzoic acid

- I10167

- BENZOIC ACID, 4-AMINO-3,5-DIIODO-

- 4-Amino-3,5-diiodobenzoicacid

- NCIOpen2_007427

- 3,5-Dijod-4-aminohippursaeure

- BRN 2103037

- FT-0617483

- EN300-195947

- NS00026814

- DTXSID00175449

- 3,5-Dijod-4-aminohippursaeure [German]

- AI3-52265

- SCHEMBL864680

- AKOS015892905

- NSC57118

- CS-0267982

- WLN: ZR BI FI DVQ

- InChI=1/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12

- 3-14-00-01161 (Beilstein Handbook Reference)

- 3-perfluorohexyl-2-hydroxypropylmethacrylate

- AC-25997

- J-013930

- A18444

- 4-Amino-3, 5-Diiodobenzoic acid

- DTXCID6097940

- DB-045515

- FA71131

- 218-331-6

-

- MDL: MFCD00007684

- インチ: 1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)

- InChIKey: WXTVPMWCUMEVSZ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1I)N)I)C(=O)O

- BRN: 2103037

計算された属性

- せいみつぶんしりょう: 388.84100

- どういたいしつりょう: 388.840964

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 63.3

じっけんとくせい

- 色と性状: けいりょうふんまつ

- 密度みつど: 2.3815 (estimate)

- ゆうかいてん: 300 ºC

- ふってん: 448.7°Cat760mmHg

- フラッシュポイント: 225.2°C

- すいようせい: Soluble in water (partly miscible).

- PSA: 63.32000

- LogP: 2.75740

- かんど: Light Sensitive

- ようかいせい: 不溶性

4-Amino-3,5-diiodobenzoic acid セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S26-S37/39-S36/37/39

- RTECS番号:DG2310000

-

危険物標識:

- セキュリティ用語:S26;S36/37/39

- リスク用語:R22; R36/37/38

4-Amino-3,5-diiodobenzoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-Amino-3,5-diiodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034588-1g |

4-Amino-3,5-diiodobenzoic acid |

2122-61-4 | 97% | 1g |

$1460.20 | 2023-09-02 | |

| Alichem | A013034588-500mg |

4-Amino-3,5-diiodobenzoic acid |

2122-61-4 | 97% | 500mg |

$823.15 | 2023-09-02 | |

| abcr | AB113489-5 g |

4-Amino-3,5-diiodobenzoic acid, tech., 90%; . |

2122-61-4 | 90% | 5 g |

€60.40 | 2023-07-20 | |

| TRC | A576833-100mg |

4-Amino-3,5-diiodobenzoic Acid |

2122-61-4 | 100mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A576833-500mg |

4-Amino-3,5-diiodobenzoic Acid |

2122-61-4 | 500mg |

$ 65.00 | 2022-06-08 | ||

| Enamine | EN300-195947-10.0g |

4-amino-3,5-diiodobenzoic acid |

2122-61-4 | 10g |

$2884.0 | 2023-06-02 | ||

| Chemenu | CM155839-100g |

4-Amino-3,5-diiodobenzoic acid |

2122-61-4 | 95% | 100g |

$262 | 2022-12-31 | |

| TRC | A576833-1g |

4-Amino-3,5-diiodobenzoic Acid |

2122-61-4 | 1g |

$ 80.00 | 2022-06-08 | ||

| Matrix Scientific | 097825-100g |

4-Amino-3,5-diiodobenzoic acid, 95+% |

2122-61-4 | 95+% | 100g |

$990.00 | 2023-09-10 | |

| A2B Chem LLC | AB66589-50g |

4-Amino-3,5-diiodobenzoic acid |

2122-61-4 | 50g |

$288.00 | 2024-01-01 |

4-Amino-3,5-diiodobenzoic acid 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2122-61-4 (4-Amino-3,5-diiodobenzoic acid) 関連製品

- 51411-81-5(3-Amino-4-iodobenzoic acid)

- 609-86-9(2-Amino-3,5-diiodobenzoic acid)

- 2122-63-6(4-Amino-3-iodobenzoic acid)

- 506-17-2(cis-Vaccenic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2122-61-4)4-Amino-3,5-diiodobenzoic acid

清らかである:99%

はかる:25g

価格 ($):197.0